4-Benzylidenehex-5-enoic acid

Positional isomerism SAR differentiation Benzylidene scaffold

4-Benzylidenehex-5-enoic acid (CAS 919283-81-1), systematically named 5-Hexenoic acid, 4-(phenylmethylene)-, (4Z)-, is an unsaturated carboxylic acid of molecular formula C13H14O2 and molecular weight 202.25 g/mol. It features a conjugated benzylidene moiety at position 4 of a hex-5-enoic acid backbone with defined (Z)-stereochemistry.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 919283-81-1
Cat. No. B12621725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidenehex-5-enoic acid
CAS919283-81-1
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC=CC(=CC1=CC=CC=C1)CCC(=O)O
InChIInChI=1S/C13H14O2/c1-2-11(8-9-13(14)15)10-12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,14,15)
InChIKeyZWMSCBBKACOOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylidenehex-5-enoic Acid (CAS 919283-81-1): Procurement-Relevant Identity and Physicochemical Profile


4-Benzylidenehex-5-enoic acid (CAS 919283-81-1), systematically named 5-Hexenoic acid, 4-(phenylmethylene)-, (4Z)-, is an unsaturated carboxylic acid of molecular formula C13H14O2 and molecular weight 202.25 g/mol . It features a conjugated benzylidene moiety at position 4 of a hex-5-enoic acid backbone with defined (Z)-stereochemistry. The compound has a calculated LogP of 3.12 and a topological polar surface area (TPSA) of 37.30 Ų . It is listed in PubChem (SID 29559034, linked to ChemSpider ID 16462341) as a legacy substance record [1]. This compound is primarily sourced as a research chemical and synthetic intermediate, distinguished from its 2-benzylidene positional isomer by the location of the benzylidene double bond relative to the carboxylic acid terminus.

Why 4-Benzylidenehex-5-enoic Acid Cannot Be Replaced by 2-Benzylidenehexanoic Acid or Methyl Ester Analogs Without Experimental Revalidation


The benzylidenehexanoic/hexenoic acid chemotype encompasses multiple positional and stereochemical isomers with divergent biological activity profiles. The extensively studied 2-benzylidenehexanoic acid scaffold has demonstrated dual γ-secretase modulation and PPARγ agonism with IC50 values in the low micromolar range (Compound 17: IC50 Aβ42 = 2.4 μM, EC50 PPARγ = 7.2 μM [1]; Compound 13: IC50 Aβ42 = 0.79 μM, IC50 5-LOX = 0.3 μM [2]). These activities are critically dependent on the 2-position benzylidene attachment and aromatic substitution pattern. Shifting the benzylidene to position 4, as in 4-benzylidenehex-5-enoic acid, fundamentally alters the conjugated π-system geometry, the distance between the carboxylate and the aromatic ring, and the molecular recognition elements available for target binding. Simply substituting a 2-benzylidene analog or the methyl ester derivative (CAS 919283-82-2) without confirming target engagement in the intended assay system risks generating non-interpretable or misleading structure–activity relationship data.

Quantitative Differentiation Evidence for 4-Benzylidenehex-5-enoic Acid Versus Closest Structural Analogs


Positional Isomer Differentiation: 4-Benzylidenehex-5-enoic Acid vs. 2-Benzylidenehexanoic Acid Physicochemical and Pharmacophoric Comparison

4-Benzylidenehex-5-enoic acid (C13H14O2, MW 202.25) differs from 2-benzylidenehexanoic acid (C13H16O2, MW 204.26, CAS 4134-20-7) in three key parameters relevant to biological recognition: (i) the benzylidene substitution position (C4 vs. C2), which relocates the conjugated aromatic system relative to the carboxylic acid by two methylene units; (ii) the presence of a terminal vinyl group (C5–C6 double bond) in the target vs. a fully saturated alkyl chain in the comparator, introducing an additional π-system and reactive handle; (iii) a lower measured LogP of 3.12 vs. 3.34 for the 2-benzylidene analog . These differences alter H-bond donor/acceptor geometry and the spatial relationship between the carboxylate pharmacophore and the aromatic ring, which is a critical determinant of activity in the 2-benzylidene series where SAR studies have shown that even minor substitution changes on the phenyl ring cause >10-fold shifts in Aβ42 IC50 [1]. The positional isomer shift from C2 to C4 is a far more profound structural perturbation than any phenyl ring substitution explored in published SAR.

Positional isomerism SAR differentiation Benzylidene scaffold

Stereochemical Definition: (4Z)-4-Benzylidenehex-5-enoic Acid as a Single Isomer vs. Mixed E/Z 2-Benzylidenehexanoic Acid Materials

4-Benzylidenehex-5-enoic acid (CAS 919283-81-1) is specifically registered as the (4Z)-isomer, i.e., 5-Hexenoic acid, 4-(phenylmethylene)-, (4Z)- . In contrast, 2-benzylidenehexanoic acid is commercially available as both the (2E)-isomer (CAS 4134-20-7) and the (2Z)-isomer, with the two geometric isomers exhibiting substantially different calculated LogP values: ACD/LogP of 4.56 for the (2Z)-isomer vs. 3.34 for the (2E)-isomer . This ~1.2 LogP unit difference between E and Z isomers corresponds to an approximately 15-fold difference in predicted octanol-water partition coefficient, which would be expected to produce markedly different membrane permeability and protein binding behavior. The defined (4Z)-configuration of the target compound ensures stereochemical uniformity in biological assays, whereas procurement of 2-benzylidenehexanoic acid without explicit stereochemical specification introduces an undefined mixture as a confounding variable. No corresponding (4E)-isomer CAS number was identified in major chemical databases, suggesting the (4Z)-isomer is the thermodynamically favored or exclusively characterized form .

Stereochemistry E/Z isomerism Reproducibility

Free Acid vs. Methyl Ester Differentiation: 4-Benzylidenehex-5-enoic Acid (CAS 919283-81-1) vs. Methyl 4-Benzylidenehex-5-enoate (CAS 919283-82-2)

The methyl ester analog, methyl 4-benzylidenehex-5-enoate (CAS 919283-82-2), differs from the target free acid by replacement of the carboxylic acid proton with a methyl group (C14H16O2, MW 216.28 vs. C13H14O2, MW 202.25) . This seemingly minor structural change has significant consequences for both chemical reactivity and biological behavior: (i) the ester lacks the H-bond donor capacity of the free acid (reducing HBD count from 1 to 0), which alters target binding interactions; (ii) the ester is susceptible to hydrolysis under physiological or assay conditions, introducing pharmacokinetic uncertainty if used directly in biological experiments; (iii) the ester serves as a protected form of the acid and may function as a prodrug, with the rate and extent of esterase-mediated hydrolysis being unpredictable across different cell lines or in vivo models. This ester/acid pair exemplifies a classic medicinal chemistry decision point between target engagement (free acid) and membrane permeability (ester). The two forms are not interchangeable surrogates in biological assays without empirical determination of ester hydrolysis rates under the specific assay conditions .

Free acid vs. ester Prodrug strategy Synthetic intermediate

Lipophilicity-Driven Differentiation: 4-Benzylidenehex-5-enoic Acid Offers Reduced LogP Relative to 2-Benzylidene-5-methylhex-5-enoic Acid for Aqueous Compatibility

Among structurally related benzylidene-hexenoic acid derivatives, LogP varies substantially with alkyl substitution pattern. 4-Benzylidenehex-5-enoic acid (LogP 3.12, MW 202.25) is significantly less lipophilic than 2-benzylidene-5-methylhex-5-enoic acid (C14H16O2, MW 216.27, XlogP 3.90) [1], with a ΔLogP of −0.78 units. This corresponds to an approximately 6-fold lower predicted octanol-water partition coefficient. The lower LogP of the target compound is attributable to the absence of the additional methyl group at the 5-position and the different benzylidene attachment site. In a drug discovery context, this LogP differential places the target compound closer to the optimal LogP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the 5-methyl analog exceeds the upper threshold. For in vitro assays requiring aqueous solubility at concentrations above 10 μM, the lower LogP of 4-benzylidenehex-5-enoic acid may reduce the need for DMSO co-solvent, minimizing solvent-induced assay artifacts. This property differentiation is meaningful when selecting among benzylidenehexenoic acid candidates for screening campaigns where aqueous compatibility is a rate-limiting factor.

Lipophilicity LogP optimization Aqueous solubility

High-Confidence Application Scenarios for 4-Benzylidenehex-5-enoic Acid Based on Evidence-Supported Differentiation


Negative Control or Specificity Tool in γ-Secretase Modulator Screening Cascades

The well-characterized 2-benzylidenehexanoic acid scaffold has demonstrated dual γ-secretase/PPARγ modulatory activity (Compound 13: IC50 Aβ42 = 0.79 μM) [1]. Since 4-benzylidenehex-5-enoic acid bears the benzylidene at a different position with altered pharmacophore geometry, it is predicted to have substantially different—and likely reduced—activity at γ-secretase. This makes it a structurally matched negative control for confirming that observed γ-secretase modulation is position-specific rather than a general property of the benzylidenehexanoic/hexenoic acid chemotype. Researchers can procure this compound alongside active 2-benzylidene analogs to establish SAR specificity.

Synthetic Intermediate for Diversified Benzylidenehexenoic Acid Libraries via Terminal Vinyl Functionalization

The terminal vinyl group (C5–C6 double bond) present in 4-benzylidenehex-5-enoic acid but absent in the saturated 2-benzylidenehexanoic acid scaffold provides a unique synthetic handle. This olefin can undergo hydroboration, epoxidation, dihydroxylation, cross-metathesis, or Heck coupling to introduce diverse substituents at the terminus of the hexenoic acid chain. This enables the construction of focused libraries that explore SAR around the alkyl chain terminus while keeping the 4-benzylidene pharmacophore constant—a diversification strategy not accessible from the saturated 2-benzylidenehexanoic acid scaffold. The defined (4Z)-stereochemistry ensures consistent stereochemical outcomes in downstream transformations.

Free Acid Building Block for Ester Prodrug Synthesis and PK/PD Optimization Studies

4-Benzylidenehex-5-enoic acid serves as the direct precursor to its methyl ester analog (CAS 919283-82-2, MW 216.28) . In lead optimization campaigns, the free acid can be converted to a panel of ester prodrugs (methyl, ethyl, isopropyl, pivaloyloxymethyl) to systematically probe the impact of ester promoiety structure on membrane permeability and oral bioavailability, while the free acid itself is used to establish baseline target engagement in biochemical assays. This free-acid-to-ester workflow is a standard medicinal chemistry strategy that requires procurement of the free acid as the starting material for diversification.

LogP-Driven Lead Optimization: A Lower-Lipophilicity Benzylidenehexenoic Acid Candidate for Aqueous-Compatible Screening

With a LogP of 3.12, 4-benzylidenehex-5-enoic acid is substantially less lipophilic than 2-benzylidene-5-methylhex-5-enoic acid (XlogP 3.90) [2] and the (2Z)-2-benzylidenehexanoic acid isomer (ACD/LogP 4.56) . For high-throughput screening cascades where aqueous solubility above 50 μM is required and DMSO concentrations must be kept below 0.1% to avoid solvent artifacts, the lower LogP of this compound may permit higher assay concentrations without precipitation. This property positions 4-benzylidenehex-5-enoic acid as a more assay-compatible entry point for exploring benzylidenehexenoic acid SAR in biochemical and cell-based assays where lipophilicity-driven non-specific binding or precipitation is a concern.

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